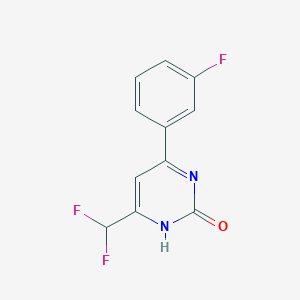
4-(difluoromethyl)-6-(3-fluorophenyl)pyrimidin-2(1H)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives, such as 4-(difluoromethyl)-6-(3-fluorophenyl)pyrimidin-2(1H)-one, involves several steps. For example, the synthesis of kinase inhibitors was performed via a 6-step synthetic pathway using substituted 2,4-difluorophenol .Molecular Structure Analysis
The molecular structure of 4-(difluoromethyl)-6-(3-fluorophenyl)pyrimidin-2(1H)-one is complex and intriguing. It belongs to the class of pyridopyrimidines, which are N-heterocycles of great interest due to their biological potential .Chemical Reactions Analysis
Pyridopyrimidines, including 4-(difluoromethyl)-6-(3-fluorophenyl)pyrimidin-2(1H)-one, are used in various chemical reactions. They are used as starting materials for the production of fused heterocycles and have shown significant biological activities .Applications De Recherche Scientifique
Synthesis of Trifluoromethylated Analogues : A study by Sukach et al. (2015) explored the synthesis of trifluoromethylated analogues of 4,5‐Dihydroorotic Acid using 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. These compounds were used to create new trifluoromethylated 4,5-dihydroorotic acid analogues and their esters in both racemic and enantiopure forms.
Design and Synthesis of Anti-Inflammatory and Analgesic Agents : Muralidharan et al. (2019) in their study, detailed in the Asian Journal of Pharmaceutical and Clinical Research, synthesized novel derivatives of 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol. These compounds showed significant anti-inflammatory and analgesic activities.
Quantum Chemical Characterization : Traoré et al. (2017) conducted a study on hydrogen bonding sites in pyrimidine compounds derivatives using quantum chemistry methods. They identified major hydrogen bonding sites in these derivatives, which is crucial for understanding their chemical behavior.
Synthesis and Biological Activity Study : Wang et al. (2004) investigated the electrophilic fluorination of pyrrolo[2,3‐d]pyrimidine derivatives, as reported in Nucleosides, Nucleotides & Nucleic Acids. They explored the synthesis of fluorinated analogues and their biological activities.
Biotransformation in β-Secretase Inhibitors : A study by Lindgren et al. (2013) in Drug Metabolism and Disposition focused on the biotransformation of aminoisoindole derivatives, including pyrimidine ring compounds. They examined metabolic pathways and ring contraction processes in these compounds.
Control of Regio- and Enantioselectivity : Sukach et al. (2014) in the European Journal of Organic Chemistry studied the reactions of 4-(trifluoromethyl)pyrimidin-2(1H)-ones with acetone in the presence of organocatalysts. This research is vital for understanding the regio- and enantioselectivity in chemical reactions.
Nuclear Magnetic Resonance Studies : Hirohashi et al. (1976) in the Bulletin of the Chemical Society of Japan conducted nuclear magnetic resonance studies of bicyclic thiophene derivatives, including pyrimidin-2-ones, to understand through-space H–F spin coupling.
Orientations Futures
The future directions for research on 4-(difluoromethyl)-6-(3-fluorophenyl)pyrimidin-2(1H)-one and other pyridopyrimidines are promising. They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Their potential in drug discovery, materials science, and chemical synthesis suggests a wide range of future applications.
Propriétés
IUPAC Name |
6-(difluoromethyl)-4-(3-fluorophenyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-7-3-1-2-6(4-7)8-5-9(10(13)14)16-11(17)15-8/h1-5,10H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINRHVFGZOMPNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=O)NC(=C2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(difluoromethyl)-6-(3-fluorophenyl)pyrimidin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-chloroethyl)-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480867.png)
![methyl 1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1480869.png)
![1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1480870.png)
![(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B1480871.png)
![(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1480874.png)
![methyl 2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetate](/img/structure/B1480877.png)
![1-(2-azidoethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480879.png)
![1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1480880.png)
![6-cyclopentyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480882.png)
![2-(6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1480884.png)
![1-methyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480885.png)
![1-(cyclopropylmethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480886.png)
![1-cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480887.png)
![6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480888.png)